molecular formula C25H28N6 B2863137 N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-25-1

N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2863137
CAS No.: 946288-25-1
M. Wt: 412.541
InChI Key: HQMJNIZPEVILRZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C25H28N6 and its molecular weight is 412.541. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-17-11-13-30(14-12-17)25-28-23(27-20-10-9-18(2)19(3)15-20)22-16-26-31(24(22)29-25)21-7-5-4-6-8-21/h4-10,15-17H,11-14H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMJNIZPEVILRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4, with a molecular weight of approximately 396.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, making them significant targets in cancer therapy.

Key Mechanisms:

  • Inhibition of EGFR and VEGFR2 : Some derivatives have shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Activity Description Reference
Anticancer Exhibits significant growth-inhibitory activity against cancer cell lines through kinase inhibition.
Antiparasitic Demonstrated activity against certain parasitic infections.
Antifungal Effective against various fungal strains.
Antibacterial Some derivatives show good antibacterial properties.

Case Studies

Several case studies highlight the compound's potential:

  • MCF-7 Breast Cancer Model : In this model, the compound effectively inhibited tumor growth and induced apoptosis through its action on EGFR signaling pathways .
  • Multicellular Spheroids Screening : A study identified novel anticancer properties through screening a library of compounds on multicellular spheroids, revealing promising results for this pyrazolo derivative .
  • Kinase Inhibition Profiles : Various derivatives have been tested for their inhibitory effects on cyclin-dependent kinases (CDKs), showing distinct profiles that suggest potential for targeted cancer therapies .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

  • Stepwise Synthesis : The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of substituted pyrazole precursors with nitriles or amidines under reflux conditions. Substituents like the 4-methylpiperidinyl group are introduced via nucleophilic substitution (e.g., using 4-methylpiperidine) .
  • Reaction Optimization : Control temperature (60–100°C) and pH (neutral to slightly basic) to minimize side reactions. Use polar aprotic solvents (e.g., DMF, acetonitrile) for better solubility .
  • Purification : Employ HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate the compound (>95% purity) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example:
    • Aromatic protons (δ 7.2–8.3 ppm) for phenyl groups.
    • Piperidinyl protons (δ 1.2–3.5 ppm) for methyl and CH2 groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. ~450 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve 3D conformation, particularly for stereochemical confirmation of the piperidinyl moiety (if applicable) .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against Aurora kinases, implicated in cancer). IC50 values <1 µM suggest potency .
    • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with controls like doxorubicin .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to ATP-binding pockets of target kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables:

    • Catalyst : K2CO3 vs. Cs2CO3 (latter increases nucleophilic substitution efficiency) .
    • Solvent : DMF vs. DMSO (DMF improves solubility of aromatic intermediates) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >70% yield .

  • Yield Comparison Table :

    ConditionYield (%)Purity (%)
    Conventional (DMF)6592
    Microwave (DMF)7895
    Cs2CO3 in DMSO7290

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare IC50 values across studies (e.g., conflicting kinase inhibition data). Adjust for assay variability (e.g., ATP concentration differences) .

  • Structural Analog Testing : Synthesize derivatives (e.g., replace 4-methylpiperidinyl with morpholine) to isolate substituent effects. Example:

    DerivativeIC50 (nM)Selectivity (Kinase A vs. B)
    Parent Compound5010:1
    Morpholine Analog1203:1
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and validate target engagement .

Q. How can the metabolic stability of this compound be evaluated for in vivo studies?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate t1/2:

    Speciest1/2 (min)CLint (µL/min/mg)
    Human4525
    Rat2255
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using luminescent substrates. IC50 >10 µM indicates low risk of drug-drug interactions .

  • Pharmacokinetic Profiling : Administer IV/PO in rodents. Calculate AUC, Cmax, and bioavailability (>30% suggests suitability for further development) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Replicate procedures from conflicting studies. Example:
    • Study A: 70% yield (reflux, 24h).
    • Study B: 50% yield (room temp, 48h).
    • Root Cause : Temperature sensitivity of piperidinyl substitution step.
  • In Situ Monitoring : Use FTIR to track reaction progress (disappearance of nitrile peak at ~2200 cm⁻¹) .

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